molecular formula C19H19N5O4S2 B2891220 N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 941948-31-8

N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2891220
CAS No.: 941948-31-8
M. Wt: 445.51
InChI Key: WRYQCKZDEGOUAH-UHFFFAOYSA-N
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Description

N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with a significant structure that combines several aromatic and heterocyclic elements. This complex arrangement allows for diverse interactions and chemical behavior, making it a subject of interest in various scientific fields.

Preparation Methods

The synthetic routes for N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide are multi-step processes that typically involve the formation of its pyrazole and quinoxaline rings, followed by the coupling of these structures. Common reaction conditions might include the use of catalysts such as palladium or copper, with solvents like dimethylformamide or toluene, under controlled temperatures.

Industrial production methods: could involve scale-up procedures that ensure the purity and yield of the compound. This could entail optimizing the reaction conditions and using techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the sulfonamide group, potentially forming sulfone derivatives.

  • Reduction: Reduction reactions might target the quinoxaline ring, leading to dihydro or tetrahydro derivatives.

  • Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common reagents and conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major products: The major products depend on the specific reaction but often involve modifications at the sulfonamide, pyrazole, or quinoxaline moieties.

Scientific Research Applications

This compound has numerous applications across different scientific fields:

  • Chemistry: Used as a building block for more complex organic synthesis.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

  • Medicine: Explored for its therapeutic potentials, including anti-inflammatory or anticancer properties.

  • Industry: Utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is multifaceted. It often involves interactions at the molecular level, where it can bind to specific proteins or enzymes, thereby altering their function. These interactions might involve hydrogen bonding, van der Waals forces, or hydrophobic interactions, leading to changes in cellular pathways and biological outcomes.

Comparison with Similar Compounds

When compared to other similar compounds, such as those with simpler sulfonamide or pyrazole structures, N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its combined quinoxaline-pyrazole structure which offers unique binding properties and enhanced stability. Similar compounds include:

  • Sulfonamide derivatives: without the quinoxaline or pyrazole moieties.

  • Quinoxaline compounds: lacking the sulfonamide or pyrazole groups.

Properties

IUPAC Name

N-[2-(2-methylsulfonyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-29(25,26)23-15-6-4-3-5-14(15)17-12-19(24(22-17)30(2,27)28)13-7-8-16-18(11-13)21-10-9-20-16/h3-11,19,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYQCKZDEGOUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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